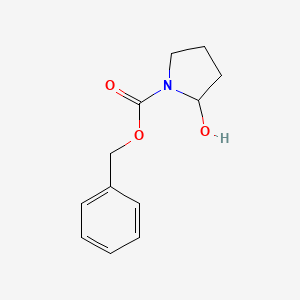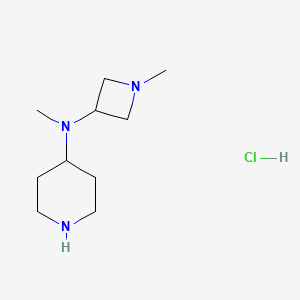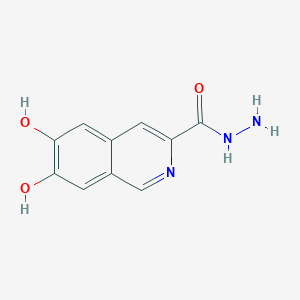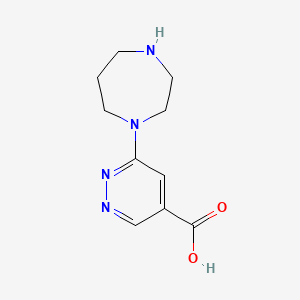![molecular formula C13H17FN2 B11883913 7-Fluoro-1-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11883913.png)
7-Fluoro-1-methylspiro[indoline-3,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1-methylspiro[indoline-3,4’-piperidine] is a compound belonging to the indoline class of chemicals. It has a molecular formula of C13H17FN2 and a molecular weight of 220.29 g/mol . This compound is notable for its spirocyclic structure, which features a unique arrangement where the indoline and piperidine rings are fused together in a spiro configuration. This structural motif is often associated with significant biological activity and is of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method involves the use of benzenesulfonyl chloride as a reagent, which reacts with the key intermediate 1-methylspiro[indoline-3,4’-piperidine] under alkaline conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-1-methylspiro[indoline-3,4’-piperidine] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, such as azides or nitriles.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-1-methylspiro[indoline-3,4’-piperidine] has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including anti-tumor properties.
Medicine: The compound and its derivatives are being investigated for their potential use as therapeutic agents. Their ability to interact with specific molecular targets makes them promising candidates for drug development.
Wirkmechanismus
The mechanism of action of 7-Fluoro-1-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to bind to proteins such as cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR) . These interactions can inhibit the activity of these proteins, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
What sets 7-Fluoro-1-methylspiro[indoline-3,4’-piperidine] apart is its specific combination of a fluorine atom and a spirocyclic structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C13H17FN2 |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
7-fluoro-1-methylspiro[2H-indole-3,4'-piperidine] |
InChI |
InChI=1S/C13H17FN2/c1-16-9-13(5-7-15-8-6-13)10-3-2-4-11(14)12(10)16/h2-4,15H,5-9H2,1H3 |
InChI-Schlüssel |
NULKDLVECPOQBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2(CCNCC2)C3=C1C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11883833.png)

![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)


![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)






![2-Benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883911.png)
